(4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid
Description
“(4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid” (CAS: 885275-49-0) is a heterocyclic compound featuring a thiophen-3-yl-acetic acid backbone linked to a Boc-protected piperidine moiety. Its IUPAC name is 2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-thiophen-3-ylacetic acid, with the tert-butoxycarbonyl (Boc) group serving as a protective moiety for the amino group on the piperidine ring . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research. The Boc group enhances stability during synthetic processes, enabling selective functionalization of the piperidine ring in subsequent reactions .
The compound’s discontinued commercial availability (as noted in ) may reflect challenges in synthesis, regulatory constraints, or niche demand.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)17-12-4-7-18(8-5-12)13(14(19)20)11-6-9-23-10-11/h6,9-10,12-13H,4-5,7-8H2,1-3H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDTUPQWOFAGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CSC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group The thiophene ring is then introduced through a series of coupling reactions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Drug Development
- Lead Compound for New Therapeutics : (4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid has been identified as a promising lead compound in drug development. Its structural characteristics are believed to confer unique pharmacological properties that can be harnessed in creating new therapeutic agents targeting various diseases.
2. Biological Activity Investigation
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may exhibit similar effects. This opens avenues for exploring its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The thiophene ring structure is often associated with anti-inflammatory properties, indicating that this compound could be investigated for such effects in preclinical studies.
Comparative Analysis of Related Compounds
To understand the potential applications of this compound better, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-piperidine | Piperidine ring with an amino group | Antimicrobial |
| Thiophene acetic acid | Thiophene ring with an acetic acid moiety | Anti-inflammatory |
| Boc-protected amino acids | Amino acids with Boc protection | Diverse pharmacological effects |
| Piperidine derivatives | Variations of piperidine | Analgesic and antipsychotic properties |
Mechanism of Action
The mechanism of action of (4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The thiophene ring can participate in π-π interactions, further stabilizing the binding.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophen-3-yl-acetic Acid Derivatives
| Compound Name | Key Structural Features | CAS Number | Applications |
|---|---|---|---|
| (4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid | Boc-protected piperidine + thiophen-3-yl-acetic acid | 885275-49-0 | Synthetic intermediate (likely) |
| Thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester (TAPE) | Thiophen-3-yl-acetic acid + pyrrol-1-yl-phenyl ester | Not provided | Conducting polymers, electrochromics |
| AMINO-BENZO[B]THIOPHEN-3-YL-ACETIC ACID | Benzothiophene core + amino-acetic acid substituent | 95834-55-2 | Pharmaceutical intermediate |
| Ethyl dialkylthienylacetate | Alkylated thiophen-3-yl-acetic acid ethyl ester | Not provided | π-Conjugated materials for electronics |
| {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid | Thiazolidinone core + methylphenyl-amino group | 1008380-11-7 | Medicinal chemistry (potential) |
Table 4: Hazard Profiles
Biological Activity
(4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a thiophene moiety, and an acetic acid functional group, which contribute to its biological activity. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances the stability and solubility of the compound in biological environments.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit various enzymes involved in metabolic processes. For instance, inhibitors targeting histone acetyltransferases (HATs) have shown promise in altering gene expression related to cancer progression . The compound's structural similarity to known HAT inhibitors suggests it may exhibit similar inhibitory properties.
2. Anticancer Activity
The compound has been evaluated for its anticancer potential. Studies have demonstrated that derivatives with similar structures can significantly reduce cell viability in various cancer cell lines, including breast cancer cells such as MDA-MB-231 and MCF-7 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Biological Activity Summary
1. Metabolic Disorders
Inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of metabolic syndrome, including type 2 diabetes and obesity . Compounds similar to this compound are being explored for their potential to modulate these pathways.
2. Neurological Disorders
Given the compound's ability to cross the blood-brain barrier, it may also play a role in treating central nervous system disorders such as Alzheimer's disease. Research into related compounds has shown promise in enhancing cognitive function by modulating neurotransmitter systems .
Q & A
Basic: What are the typical synthetic routes for (4-Boc-amino-piperidin-1-YL)-thiophen-3-YL-acetic acid, and how are intermediates characterized?
Answer:
The synthesis involves multi-step functionalization of piperidine and thiophene moieties. A common approach includes:
Boc protection of the piperidine amine to enhance stability during subsequent reactions .
Esterification or amidation of thiophen-3-yl-acetic acid derivatives, often using coupling reagents like HATU or DCC in anhydrous conditions .
Characterization of intermediates via -/-NMR to confirm Boc-group integrity and ester/amide bond formation. IR spectroscopy is used to track carbonyl stretching frequencies (e.g., 1680–1720 cm for Boc groups) .
Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?
Answer:
Discrepancies may arise due to tautomerism, residual solvents, or impurities. Mitigation strategies include:
- Multi-technique validation : Cross-check NMR integration ratios with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. For example, a discrepancy in -NMR integration for piperidine protons could indicate incomplete Boc deprotection, which HRMS would detect via mass shifts .
- DEPT-135 NMR : Differentiates CH, CH, and CH groups to resolve overlapping signals in the piperidine-thiophene backbone .
- X-ray crystallography : For crystalline intermediates, this provides unambiguous confirmation of stereochemistry and bond connectivity .
Basic: What analytical techniques are critical for assessing purity and stability of this compound under varying conditions?
Answer:
- HPLC-DAD : Quantifies purity (>95%) and detects degradation products under thermal or pH stress (e.g., Boc cleavage in acidic conditions) .
- TGA/DSC : Evaluates thermal stability; Boc-protected compounds typically decompose above 150°C .
- Kinetic studies : Monitor hydrolysis of the acetic acid moiety in aqueous buffers (pH 1–12) using UV-Vis spectroscopy at 240–280 nm .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Use software like AutoDock to predict interactions between the piperidine-thiophene core and target receptors (e.g., enzymes with hydrophobic pockets). Modifications to the Boc group or acetic acid side chain can optimize binding affinity .
- QSAR models : Correlate electronic parameters (Hammett constants) of substituents with observed antimicrobial or anti-inflammatory activity .
- MD simulations : Assess conformational flexibility of the piperidine ring in physiological environments to improve metabolic stability .
Basic: What are the key considerations for optimizing reaction yields in the coupling of thiophen-3-yl-acetic acid with Boc-protected piperidine?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DCM) minimize side reactions during carbodiimide-mediated coupling .
- Catalyst use : DMAP accelerates esterification by stabilizing the acyl intermediate .
- Temperature control : Maintain 0–5°C during Boc protection to prevent racemization or decomposition .
Advanced: How can spectroelectrochemical methods elucidate the redox behavior of this compound in polymer applications?
Answer:
- Cyclic voltammetry (CV) : Identifies oxidation/reduction peaks (e.g., thiophene ring oxidation at ~1.2 V vs. Ag/AgCl) .
- In-situ UV-Vis-NIR : Tracks polaron/bipolaron formation during electrochemical polymerization, correlating optical transitions with conductivity changes .
- EQCM (Electrochemical Quartz Crystal Microbalance) : Quantifies mass changes during doping/dedoping processes to optimize polymer film thickness .
Basic: What protocols are recommended for evaluating the compound’s solubility and formulation compatibility?
Answer:
- Solubility screening : Test in DMSO (stock solutions), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- LogP determination : Shake-flask method with octanol/water partitioning to predict membrane permeability .
- Accelerated stability studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS .
Advanced: How do steric and electronic effects of the Boc group influence reactivity in downstream functionalization?
Answer:
- Steric hindrance : The tert-butoxy group slows nucleophilic substitution at the piperidine nitrogen, requiring harsh conditions (e.g., TFA for deprotection) .
- Electronic effects : Electron-withdrawing Boc groups reduce the basicity of adjacent amines, altering regioselectivity in alkylation or acylation reactions .
- Comparative studies : Replace Boc with Fmoc or Cbz protecting groups to evaluate reaction kinetics and byproduct profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
